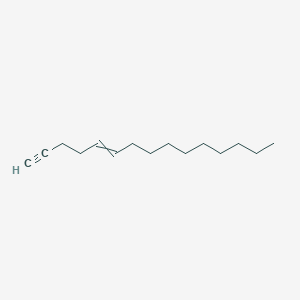

Pentadec-5-en-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

115018-51-4 |

|---|---|

Molecular Formula |

C15H26 |

Molecular Weight |

206.37 g/mol |

IUPAC Name |

pentadec-5-en-1-yne |

InChI |

InChI=1S/C15H26/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h1,9,11H,4-8,10,12-15H2,2H3 |

InChI Key |

SRKRFWYLDINKNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCC#C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Pentadec-5-en-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadec-5-en-1-yne is a long-chain enyne, a class of organic compounds characterized by the presence of both a double and a triple carbon-carbon bond. Such motifs are found in various natural products and are valuable building blocks in organic synthesis. This technical guide outlines plausible synthetic pathways for this compound, providing detailed experimental protocols for key transformations based on established methodologies. The guide summarizes quantitative data for analogous reactions to offer expected outcomes and includes visualizations of the synthetic routes to facilitate understanding and implementation in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests several viable disconnection points. The most strategic disconnections involve the formation of the carbon-carbon bonds of the enyne moiety, primarily through transition metal-catalyzed cross-coupling reactions. Two primary retrosynthetic pathways are considered:

-

Pathway A: Sonogashira Coupling: Disconnection at the C4-C5 bond suggests a Sonogashira coupling between a terminal alkyne and a vinyl halide. This approach would involve coupling a C13 vinyl halide with ethyne or a protected equivalent. A more practical forward synthesis would involve coupling a shorter chain terminal alkyne with a longer chain vinyl halide.

-

Pathway B: Negishi Coupling: Another effective cross-coupling strategy is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide. This would entail the coupling of an alkynylzinc reagent with a vinyl halide.

This guide will focus on a forward synthesis inspired by the Sonogashira coupling, a widely utilized and robust method for the formation of enynes.[1][2][3]

Proposed Synthetic Pathway: Sonogashira Coupling

The proposed synthesis of this compound involves a two-step process starting from commercially available or readily synthesizable materials. The key step is a Sonogashira cross-coupling reaction between a terminal alkyne and a vinyl halide.

Overall Reaction Scheme:

References

A Technical Guide to the Spectroscopic Analysis of Pentadec-5-en-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadec-5-en-1-yne is a long-chain hydrocarbon featuring both a terminal alkyne and an internal alkene functional group. This unique combination of unsaturation presents a distinct spectroscopic fingerprint. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information herein is intended to serve as a reference for the identification and characterization of this and structurally related molecules.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | m | 2H | H-5, H-6 (vinylic) |

| ~2.8 | m | 2H | H-4 (allylic) |

| ~2.2 | m | 2H | H-7 (allylic) |

| ~2.0 | t | 1H | H-1 (alkynyl) |

| ~1.2-1.4 | m | 14H | H-8 to H-14 (aliphatic) |

| ~0.9 | t | 3H | H-15 (methyl) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (ppm) | Assignment |

| ~130 | C-5, C-6 (alkene) |

| ~84 | C-2 (alkyne) |

| ~68 | C-1 (alkyne) |

| ~32 | C-7 (allylic) |

| ~29 | C-4 (allylic) |

| ~22-30 | C-8 to C-14 (aliphatic) |

| ~14 | C-15 (methyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne)[1][2][3][4] |

| ~3020 | Medium | =C-H stretch (alkene)[1][2] |

| ~2925, ~2855 | Strong | C-H stretch (aliphatic)[2] |

| ~2120 | Weak, Sharp | C≡C stretch (terminal alkyne)[1][2][3][4][5] |

| ~1660 | Medium | C=C stretch (alkene)[1][5] |

| ~970 or ~670 | Medium | =C-H bend (trans or cis alkene, respectively) |

| ~630 | Strong | ≡C-H bend (terminal alkyne)[1][4] |

Mass Spectrometry (MS)

In a mass spectrum, this compound (molar mass: 206.37 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 206. The fragmentation pattern will be influenced by the positions of the double and triple bonds, with characteristic losses of alkyl fragments.

Expected Fragmentation Behavior:

-

Molecular Ion (M⁺): A peak at m/z = 206, representing the intact molecule with one electron removed.

-

Allylic Cleavage: Fragmentation at the C4-C5 and C6-C7 bonds is likely due to the stability of the resulting allylic carbocations.

-

Propargylic Cleavage: Cleavage at the C3-C4 bond can also occur, though it is generally less favored than allylic cleavage.

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH₂ groups) is expected due to the fragmentation of the long alkyl chain.[6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final transmittance or absorbance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Temperature Program: Use a temperature gradient to ensure good separation of any potential impurities and to elute the compound of interest in a reasonable time.

-

-

MS Conditions:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and analyze the fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Enigmatic En-Yne Moiety: A Deep Dive into the Biological Activity of Falcarinol and its Polyacetylene Analogs

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of falcarinol-type polyacetylenes, a class of natural products characterized by the presence of a conjugated en-yne functional group. Due to the limited specific research on Pentadec-5-en-1-yne, this paper focuses on its well-studied C17 structural analog, falcarinol, and related polyacetylenes. These compounds, primarily isolated from plants of the Apiaceae and Araliaceae families, have garnered significant attention for their potent cytotoxic, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these unique lipid structures.

Introduction to Falcarinol-Type Polyacetylenes

Falcarinol-type polyacetylenes are a class of naturally occurring lipids that possess a characteristic C17 aliphatic backbone with one or more carbon-carbon triple bonds (alkynes) and double bonds (alkenes).[1][2][3] Falcarinol, a prominent member of this family, is notably found in common vegetables such as carrots, celery, and parsnips, as well as in medicinal plants like ginseng.[1][2][3][4] These compounds are believed to be part of the plant's natural defense system against fungal pathogens.[4] The unique chemical structure of the en-yne moiety confers a high degree of reactivity, which is thought to be the basis for their diverse biological activities.[2][5]

Biological Activities of Falcarinol and its Derivatives

The biological effects of falcarinol and its analogs are multifaceted, with significant potential in oncology and inflammatory diseases. The primary activities documented in the scientific literature include cytotoxicity against cancer cells, modulation of inflammatory pathways, and antimicrobial effects.

Cytotoxic Activity

Falcarinol and its derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. This activity is often attributed to their ability to act as alkylating agents, inducing cellular stress and apoptosis.

Table 1: Cytotoxicity of Falcarinol and Related C17 Polyacetylenes against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Panaquinquecol 4 | A2780 (Ovarian) | MTT | 7.60 | [4] |

| Panaquinquecol 4 | SKOV3 (Ovarian) | MTT | 27.53 | [4] |

| Falcarinol | Caco-2 (Colorectal) | Proliferation Assay | ~10.2 (2.5 µg/mL) | [3] |

| Falcarinol | FHs 74 Int. (Normal Intestinal) | Proliferation Assay | ~20.5 (5 µg/mL) | [3] |

| Falcarindiol | HT-29 (Colon) | Viability Assay | >20 | [6] |

| Falcarindiol | hMSCs (Normal Stem Cells) | Viability Assay | >50 | [6] |

| Alkaloid Derivative 1 | HL-60 (Leukemia) | MTS | 14-24 | [5] |

| Alkaloid Derivative 1 | A-549 (Lung) | MTS | 14-24 | [5] |

| Alkaloid Derivative 1 | SW480 (Colon) | MTS | 14-24 | [5] |

| Alkaloid Derivative 1 | MCF-7 (Breast) | MTS | 14-24 | [5] |

| Alkaloid Derivative 1 | SMMC7721 (Hepatocellular) | MTS | 14-24 | [5] |

| Panaxydol | HepG2 (Hepatocellular) | MTT | Not specified, but inhibits proliferation | [7] |

Note: IC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory Activity

A significant body of research points to the potent anti-inflammatory properties of falcarinol-type polyacetylenes.[1][2][3][8][9][10][11] These compounds have been shown to modulate key inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory mediators.[8][9][10]

Antimicrobial Activity

Falcarinol and related compounds exhibit activity against a range of bacteria and fungi, which is consistent with their proposed role as phytoalexins in plants.[1]

Mechanisms of Action

The biological activities of falcarinol-type polyacetylenes are underpinned by their interactions with specific cellular signaling pathways. Two of the most well-characterized pathways are the NF-κB and the Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Falcarinol and its derivatives have been shown to downregulate NF-κB and its downstream inflammatory markers, including TNFα, IL-6, and COX-2.[10]

Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. Electrophilic compounds, such as falcarinol-type polyacetylenes, can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of falcarinol and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Falcarinol or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor by using a reporter gene (luciferase) whose expression is driven by an NF-κB-responsive promoter.

Materials:

-

HEK293T or other suitable cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

96-well opaque plates

-

Cell culture medium

-

Falcarinol or its derivatives

-

Inducing agent (e.g., TNFα)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Plate the transfected cells in a 96-well opaque plate.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Induction: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNFα) to the wells and incubate for an additional 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each treatment group relative to the induced control.

Nrf2 Pathway Activation Assessment: Western Blotting

Western blotting is used to detect the levels of key proteins in the Nrf2 pathway, such as Nrf2 and Keap1, and the expression of Nrf2 target genes like HO-1 and NQO1.

Materials:

-

Cells or tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in lysis buffer. For tissue samples, homogenize the tissue in lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

Falcarinol and its polyacetylene analogs represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their unique en-yne chemistry provides a foundation for their potent biological activities, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further explore the pharmacological properties of these fascinating molecules.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the polyacetylene backbone affect biological activity will be crucial for the design of more potent and selective analogs.

-

In Vivo Efficacy and Safety: While in vitro studies are promising, further in vivo studies are needed to establish the therapeutic efficacy and safety profiles of these compounds in relevant animal models.

-

Target Identification and Validation: A deeper understanding of the specific molecular targets of falcarinol-type polyacetylenes will aid in elucidating their precise mechanisms of action and identifying potential biomarkers for their activity.

The continued exploration of these natural en-yne compounds holds the potential to yield novel therapeutic agents for a range of human diseases.

References

- 1. Cytotoxic activity of C17 polyacetylenes from the roots of Glehnia littoralis against drug-resistant colorectal and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NSCLC | Cytotoxic activity of C17 polyacetylenes from the roots of Glehnia littoralis against drug-resistant colorectal and lung cancer cells | springermedicine.com [springermedicine.com]

- 3. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Properties of C17 Polyacetylenes from the Fresh Roots of Panax ginseng on Human Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of nontriterpenoids from the rot roots of Panax notoginseng with cytotoxicity and their molecular docking study and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Panaxydol inhibits the proliferation and induces the differentiation of human hepatocarcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Elucidation of the Biological Mechanism of Action for Pentadec-5-en-1-yne: A Prospective Outlook

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract: This document addresses the current state of knowledge regarding the biological mechanism of action of the chemical compound pentadec-5-en-1-yne. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no published research detailing the biological activity or mechanism of action of this specific molecule. This guide outlines the known chemical properties of this compound and proposes a strategic framework for the systematic investigation of its potential biological effects.

Introduction to this compound

This compound is a known organic compound with the chemical formula C₁₅H₂₆ and the CAS number 115018-41-2. Its structure consists of a 15-carbon chain containing a double bond at the 5th position and a terminal triple bond at the 1st position. While its synthesis and basic chemical properties are documented, its interaction with biological systems remains uncharacterized in the public domain. The presence of both an alkene and an alkyne functional group suggests potential for diverse chemical reactivity and biological interactions, making it a candidate for future investigation.

Current Status of Biological Research

As of the date of this publication, there are no available studies in peer-reviewed journals or public databases that describe the mechanism of action, signaling pathways, or any biological effects of this compound. Searches for quantitative data such as IC₅₀ values, binding affinities, or cellular effects have yielded no results. Consequently, a detailed technical guide on its core mechanism of action cannot be compiled at this time.

Proposed Research Strategy for Mechanism of Action Elucidation

To address the knowledge gap surrounding this compound, a multi-faceted research approach is recommended. The following sections outline a logical experimental workflow to characterize its biological activity and delineate its mechanism of action.

The first phase of investigation would involve broad-spectrum screening to identify any potential biological activity. This can be followed by more targeted assays to pinpoint specific molecular targets.

Figure 1. A proposed experimental workflow for the initial identification of biological targets for this compound.

Once potential targets are identified, the next step is to validate these interactions and understand their downstream consequences on cellular signaling pathways.

Experimental Protocols:

-

Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics between this compound and a purified target protein. A sensor chip would be functionalized with the target protein, and various concentrations of the compound would be flowed over the surface to measure association and dissociation rates.

-

Isothermal Titration Calorimetry (ITC): To confirm the binding interaction and determine the thermodynamic parameters of binding (enthalpy, entropy). This involves titrating the compound into a solution containing the target protein and measuring the heat changes.

-

Western Blotting and Phospho-specific Antibodies: To assess the activation or inhibition of specific signaling pathways downstream of the identified target. Cells would be treated with this compound, and lysates would be probed with antibodies against key signaling proteins and their phosphorylated (activated) forms.

-

Gene Expression Analysis (qRT-PCR or RNA-seq): To determine the effect of the compound on the transcription of target-related genes. RNA would be extracted from treated and untreated cells, and changes in gene expression would be quantified.

Figure 2. A logical workflow for validating the identified biological target and elucidating the affected signaling pathway.

Quantitative Data (Hypothetical)

Should the proposed research be undertaken, the following tables provide a template for how the resulting quantitative data could be structured for clear comparison.

Table 1: Hypothetical Binding Affinities of this compound for Target Proteins

| Target Protein | Binding Affinity (K_d) | Technique |

|---|---|---|

| e.g., Kinase X | Value (nM/µM) | SPR |

| e.g., Receptor Y | Value (nM/µM) | ITC |

Table 2: Hypothetical Cellular Potency of this compound

| Cell Line | IC₅₀ / EC₅₀ | Assay Type |

|---|---|---|

| e.g., Cancer Cell Line A | Value (µM) | MTT Assay |

| e.g., Bacterial Strain B | MIC (µg/mL) | Broth Microdilution |

Conclusion and Future Directions

This compound represents a molecule with unexplored potential in biological systems. The lack of existing data presents a unique opportunity for novel discovery. The experimental framework proposed herein provides a roadmap for researchers to systematically investigate its mechanism of action. Future work should focus on the synthesis of derivatives to explore structure-activity relationships (SAR) once a biological activity has been identified. Such studies will be crucial in determining the therapeutic or scientific value of this compound and its analogs.

An In-depth Technical Guide to the Solubility of Pentadec-5-en-1-yne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentadec-5-en-1-yne, a long-chain enyne. Due to the absence of specific experimental data in publicly available literature, this guide leverages established principles of organic chemistry to predict its solubility in a range of common organic solvents. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility and presents a logical framework for understanding the factors governing this critical physical property.

Core Principles of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound, with its long hydrocarbon chain (C15), is a predominantly nonpolar molecule. The presence of a double bond (alkene) and a triple bond (alkyne) introduces localized areas of slightly higher electron density, but the overall character of the molecule remains overwhelmingly nonpolar. Therefore, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents such as water.

Data Presentation: Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a variety of common organic solvents, categorized by their polarity. This qualitative assessment is based on the structural characteristics of the solute and the general solubility trends for long-chain hydrocarbons.

| Solvent Classification | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane | C₆H₁₄ | High | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Toluene | C₇H₈ | High | Aromatic hydrocarbon, effective at solvating nonpolar compounds. | |

| Diethyl Ether | (C₂H₅)₂O | High | A relatively nonpolar ether that is a good solvent for many organic compounds. | |

| Chloroform | CHCl₃ | Moderate to High | Less polar than dichloromethane, but still a good solvent for nonpolar compounds. | |

| Polar Aprotic Solvents | Acetone | C₃H₆O | Moderate | The carbonyl group introduces polarity, but the small alkyl groups allow for some interaction with nonpolar molecules. |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | A cyclic ether with some polarity, capable of dissolving a range of nonpolar and moderately polar compounds. | |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderate | A polar aprotic solvent that can often dissolve a wide range of organic compounds. | |

| Polar Protic Solvents | Ethanol | C₂H₅OH | Low | The hydroxyl group makes it a polar, protic solvent, leading to poor solvation of the long nonpolar hydrocarbon chain. |

| Methanol | CH₃OH | Low | Highly polar protic solvent, immiscible with long-chain hydrocarbons. | |

| Water | H₂O | Very Low/Insoluble | Highly polar, forming strong hydrogen bonds that cannot be overcome by the weak van der Waals forces of the nonpolar enyne. |

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid organic compound like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility determination.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. b. To each vial, add a known volume of the selected organic solvent. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. An undissolved phase of this compound should be visible.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes. c. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets. d. Reweigh the volumetric flask to determine the mass of the collected saturated solution. e. Dilute the filtered sample with the same solvent to a concentration suitable for the analytical method being used.

-

Quantitative Analysis: a. Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. b. Analyze the standard solutions and the diluted sample solution using a calibrated GC-FID or HPLC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. d. Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

Mandatory Visualization: Factors Influencing Solubility

The following diagram illustrates the logical relationships between the key factors that determine the solubility of a long-chain enyne like this compound.

Caption: Factors governing the solubility of a long-chain enyne.

Quantum Chemical Calculations for Pentadec-5-en-1-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Pentadec-5-en-1-yne. This long-chain enyne presents a subject of interest for its potential bioactive properties, analogous to other naturally occurring polyacetylenes. This document outlines the computational and experimental protocols necessary for its characterization and offers a workflow for investigating its potential therapeutic effects.

Introduction

This compound (C₁₅H₂₆) is an unsaturated hydrocarbon featuring a terminal alkyne and a cis-alkene group within a fifteen-carbon chain. Its structural motifs are found in various bioactive natural products. Quantum chemical calculations offer a powerful, non-experimental method to predict its molecular properties, including geometry, vibrational frequencies, and electronic structure. These computational insights are invaluable for interpreting experimental data and elucidating potential mechanisms of action in biological systems. This guide details the application of Density Functional Theory (DFT) for these purposes and contextualizes the data within a drug discovery framework.

Data Presentation: Predicted Molecular Properties

The following tables summarize the predicted geometric and spectroscopic data for this compound, calculated using DFT. These values provide a theoretical benchmark for comparison with experimental findings.

Table 1: Optimized Geometric Parameters (DFT B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | 1.208 Å |

| C=C | 1.339 Å | |

| C-C (sp-sp²) | 1.425 Å | |

| C-C (sp²-sp³) | 1.502 Å | |

| C-H (alkyne) | 1.065 Å | |

| C-H (alkene) | 1.087 Å | |

| Bond Angle | C-C≡C | 178.5° |

| C-C=C | 122.3° | |

| H-C=C | 121.5° | |

| Dihedral Angle | H-C=C-H (cis) | 0.0° |

Table 2: Calculated Vibrational Frequencies (DFT B3LYP/6-31G)*

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H stretch | Alkyne (≡C-H) | 3315 |

| C≡C stretch | Alkyne (-C≡C-) | 2120 |

| C-H stretch | Alkene (=C-H) | 3025 |

| C=C stretch | Alkene (-C=C-) | 1650 |

| C-H bend | Alkene (cis) | 690 |

| C-H stretch | Alkane (-CH₂-) | 2925 (asymmetric), 2855 (symmetric) |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (DFT B3LYP/6-31G)*

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | 1 | 2.15 | - |

| C1 | 1 | - | 68.5 |

| C2 | 2 | - | 84.1 |

| H5 | 5 | 5.42 | - |

| H6 | 6 | 5.38 | - |

| C5 | 5 | - | 129.8 |

| C6 | 6 | - | 130.5 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the computational model and solvent effects, which are not included in these gas-phase calculations.

Experimental Protocols

The following protocols describe the standard methodologies for the computational analysis and experimental characterization of this compound.

Quantum Chemical Calculations

Objective: To determine the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts of this compound.

Methodology: Density Functional Theory (DFT)

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.

-

Level of Theory: B3LYP hybrid functional.

-

Basis Set: 6-31G* or a larger basis set for higher accuracy.

-

Convergence Criteria: Optimization is continued until the forces on the atoms are negligible and the geometry represents a local minimum on the potential energy surface.

-

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.

-

NMR Chemical Shift Calculation: The magnetic shielding tensors are calculated for the optimized structure to predict the ¹H and ¹³C NMR chemical shifts.

Spectroscopic Analysis

Objective: To experimentally verify the structure and purity of synthesized this compound.

Methodology: NMR and IR Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat compound is prepared on a salt plate, or the sample is analyzed as a solution.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: The characteristic absorption bands for the alkyne C-H, C≡C, alkene C-H, and C=C bonds are identified.

-

Mandatory Visualizations

The following diagrams illustrate the computational workflow and a potential biological signaling pathway for investigation.

Many naturally occurring polyacetylenes exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway.[1][2][3][4] The following diagram outlines a proposed mechanism for investigating the potential anti-inflammatory effects of this compound.

References

Methodological & Application

Application Notes and Protocols: Pentadec-5-en-1-yne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadec-5-en-1-yne is a long-chain hydrocarbon featuring two key functional groups: a terminal alkyne and an internal (E)-alkene. This unique combination allows for selective chemical modifications at either end of the molecule, making it a potentially versatile building block in organic synthesis. While specific applications of this compound are not extensively documented in the literature, its functional groups are amenable to a wide range of well-established synthetic transformations. These notes provide an overview of potential applications and detailed protocols for the derivatization of this compound, enabling its use in the synthesis of complex molecules, including natural product analogues, molecular probes, and specialty chemicals.

The terminal alkyne offers a gateway to reactions such as Sonogashira coupling, "click" chemistry, hydration, and acetylide alkylation. The internal alkene can undergo transformations including epoxidation, dihydroxylation, and selective reduction. The significant lipophilic character of the C15 backbone suggests its utility in syntheses where increased solubility in nonpolar media is desired or for creating amphiphilic structures.

Section 1: Reactions of the Terminal Alkyne

The terminal alkyne of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond, linking the alkyne to aryl or vinyl halides. This reaction is fundamental for the synthesis of conjugated enyne systems and for tethering the this compound moiety to aromatic scaffolds.

Experimental Protocol: Sonogashira Coupling of (5E)-Pentadec-5-en-1-yne with Iodobenzene

-

Materials:

-

(5E)-Pentadec-5-en-1-yne (1.0 equiv)

-

Iodobenzene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.

-

Add anhydrous THF, followed by triethylamine.

-

Stir the mixture for 10 minutes at room temperature.

-

Add (5E)-Pentadec-5-en-1-yne and iodobenzene to the flask.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired coupled product.

-

Illustrative Data:

| Entry | Aryl Halide | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | Iodobenzene | 2 | THF/TEA | 85-95 |

| 2 | Bromobenzene | 3 | THF/TEA | 70-85 |

Note: Data is representative and actual yields may vary.

Logical Workflow for Sonogashira Coupling:

Caption: Workflow for the Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

Experimental Protocol: CuAAC Reaction with Benzyl Azide

-

Materials:

-

(5E)-Pentadec-5-en-1-yne (1.0 equiv)

-

Benzyl azide (1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

-

Sodium ascorbate (0.2 equiv)

-

tert-Butanol/Water (1:1) solvent mixture

-

-

Procedure:

-

In a round-bottom flask, dissolve (5E)-Pentadec-5-en-1-yne and benzyl azide in the t-butanol/water mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of CuSO₄·5H₂O.

-

Stir the reaction vigorously at room temperature for 8-16 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

The crude triazole product can often be purified by recrystallization or column chromatography.

-

Illustrative Data:

| Entry | Azide | Catalyst System | Solvent | Yield (%) |

| 1 | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | >95 |

| 2 | 1-Azido-4-nitrobenzene | CuI | THF | >90 |

Note: Data is representative and actual yields may vary.

Reaction Pathway for CuAAC:

Caption: Pathway for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Section 2: Reactions of the Internal Alkene

The internal (E)-alkene at the C5 position can be selectively functionalized, leaving the terminal alkyne intact for subsequent transformations.

Epoxidation

Epoxidation of the double bond introduces a reactive three-membered oxirane ring, a valuable intermediate for further synthetic manipulations.

Experimental Protocol: Epoxidation using m-CPBA

-

Materials:

-

(5E)-Pentadec-5-en-1-yne (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve (5E)-Pentadec-5-en-1-yne in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

-

Extract the mixture with DCM (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxide.

-

Purify by column chromatography if necessary.

-

Illustrative Data:

| Entry | Epoxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | m-CPBA | DCM | 0 to RT | 80-90 |

| 2 | Peroxyacetic acid | CH₂Cl₂ | 25 | 75-85 |

Note: Data is representative and actual yields may vary.

Dihydroxylation

Syn-dihydroxylation of the alkene produces a vicinal diol, a common structural motif in natural products.

Experimental Protocol: Syn-Dihydroxylation using OsO₄ (Catalytic)

-

Materials:

-

(5E)-Pentadec-5-en-1-yne (1.0 equiv)

-

Osmium tetroxide (OsO₄) (0.01 equiv, as a 4% solution in water)

-

N-methylmorpholine N-oxide (NMO) (1.2 equiv)

-

Acetone/Water (10:1) solvent mixture

-

Sodium sulfite

-

-

Procedure:

-

Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve (5E)-Pentadec-5-en-1-yne and NMO in the acetone/water solvent mixture.

-

Add the catalytic amount of OsO₄ solution to the mixture.

-

Stir at room temperature for 12-24 hours. The reaction mixture may turn dark.

-

Monitor by TLC. Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stir for 1 hour.

-

Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.

-

Concentrate the filtrate to remove acetone.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting diol by column chromatography.

-

Reaction Pathway for Alkene Functionalization:

Caption: Potential functionalization pathways for the alkene moiety.

This compound represents a valuable, albeit underutilized, synthetic intermediate. The orthogonal reactivity of its terminal alkyne and internal alkene functionalities allows for a modular approach to the synthesis of complex, long-chain molecules. The protocols outlined above provide a foundational framework for researchers to explore the synthetic potential of this molecule in various fields, from drug discovery to materials science. Careful optimization of reaction conditions will be necessary for specific substrates and desired outcomes.

Application Notes and Protocols for Pentadec-5-en-1-yne in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and detailed experimental protocols for the application of Pentadec-5-en-1-yne in click chemistry reactions. This long-chain terminal alkyne offers a versatile platform for the introduction of a fifteen-carbon chain with a terminal alkyne functionality, enabling covalent modification of a wide range of molecules and materials.

Introduction to this compound in Click Chemistry

This compound is a linear hydrocarbon containing fifteen carbon atoms, a terminal alkyne group, and an internal carbon-carbon double bond. The presence of the terminal alkyne makes it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it a powerful tool in drug discovery, materials science, and bioconjugation.[1][2][3]

The long hydrocarbon chain of this compound imparts lipophilic properties, which can be advantageous in applications such as drug delivery systems targeting cell membranes, the development of novel surfactants, or the surface modification of materials to alter their hydrophobic/hydrophilic balance.

Key Features of this compound:

-

Terminal Alkyne: Readily participates in click chemistry reactions.

-

Long Hydrocarbon Chain: Introduces hydrophobicity and can influence the self-assembly properties of resulting conjugates.

-

Internal Alkene: Offers a potential site for further chemical modification, allowing for the creation of multifunctional molecules.

Applications in Research and Drug Development

The unique structure of this compound opens up a range of potential applications:

-

Drug Delivery: The lipophilic tail can be used to anchor drug molecules to lipid bilayers or to enhance the penetration of drugs through cell membranes. By clicking a therapeutic agent to this compound, its pharmacokinetic profile can be modulated.

-

Bioconjugation: this compound can be conjugated to biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This allows for the introduction of a long lipid tail, which can be useful for studying protein-membrane interactions or for the development of lipidated biotherapeutics.

-

Surface Modification: Surfaces of materials like nanoparticles, polymers, or self-assembled monolayers can be functionalized with azide groups and subsequently reacted with this compound. This allows for precise control over the surface properties, such as wettability and biocompatibility.

-

Polymer Synthesis: As a bifunctional monomer, it can be used in the synthesis of novel polymers through "click" polymerization or by utilizing both the alkyne and alkene functionalities in orthogonal polymerization strategies.

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC reactions. Optimization may be required for specific applications.

General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a typical procedure for the reaction of this compound with an azide-containing compound in the presence of a copper(I) catalyst.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of a polar organic solvent like THF, DMSO, or DMF and water)

-

Deionized water

-

Nitrogen or Argon gas supply

Procedure:

-

In a reaction vessel, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen organic solvent. Due to the long hydrocarbon chain of this compound, a co-solvent system with a non-polar solvent like THF or dioxane mixed with water is recommended to ensure solubility of all reactants.[4][5][6][7]

-

Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.1 equivalents).

-

Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution. The solution will often turn a pale yellow or green color upon addition of the copper and reducing agent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

-

Upon completion, the reaction can be worked up by diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Presentation: Representative Reaction Parameters

The following table provides representative quantitative data for a hypothetical CuAAC reaction involving this compound. Actual results may vary depending on the specific azide used and the reaction conditions.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mmol |

| Benzyl Azide (example) | 1.1 mmol |

| Catalyst System | |

| CuSO₄·5H₂O | 0.05 mmol (5 mol%) |

| Sodium Ascorbate | 0.2 mmol (20 mol%) |

| Reaction Conditions | |

| Solvent | THF/H₂O (4:1 v/v), 10 mL |

| Temperature | 25 °C |

| Reaction Time | 12 hours |

| Results | |

| Conversion (by LC-MS) | >95% |

| Isolated Yield | 85-95% (hypothetical) |

| Product Characterization | |

| Molecular Weight (Expected) | Varies with azide |

| ¹H NMR, ¹³C NMR, MS | Consistent with triazole product |

Visualizations

General Workflow for CuAAC Reaction

The following diagram illustrates the general workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: General workflow of a CuAAC reaction.

Application in Nanoparticle Functionalization

This diagram illustrates a potential application of this compound in the functionalization of a nanoparticle surface.

Caption: Nanoparticle surface functionalization.

References

Application Notes and Protocols: Pentadec-5-en-1-yne as a Precursor for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and agrochemicals, playing a critical role in drug discovery and development.[1][2][3][4] The synthesis of functionalized heterocycles remains a cornerstone of medicinal chemistry.[5] Enynes, molecules containing both a double and a triple bond, are versatile building blocks for the construction of various heterocyclic systems. This document provides detailed application notes and protocols for the use of pentadec-5-en-1-yne as a precursor for the synthesis of substituted pyrroles, furans, and pyridines. These protocols are based on established metal-catalyzed methodologies for enyne cyclization.

Synthesis of Substituted Pyrroles

Polysubstituted pyrroles are prevalent motifs in biologically active molecules.[6] A highly efficient method for the synthesis of N-H pyrroles involves the copper hydride (CuH)-catalyzed coupling of enynes with nitriles.[7][8][9] This approach offers mild reaction conditions and broad functional group tolerance.[7]

Reaction Scheme:

The general reaction involves the coupling of an enyne with a nitrile in the presence of a copper catalyst to yield a polysubstituted pyrrole.

Data Presentation: Synthesis of Pyrroles from this compound Analogs

The following table summarizes the yields for the synthesis of various pyrrole derivatives from enynes, demonstrating the versatility of the copper-catalyzed methodology. While specific data for this compound is not provided in the cited literature, the results for structurally similar enynes suggest that good to excellent yields can be expected.

| Enyne Substrate (Analog) | Nitrile | Product | Yield (%) | Reference |

| Aryl-substituted enyne | Benzonitrile | 2,3,5-Trisubstituted Pyrrole | 75-95 | [7] |

| Heterocycle-containing enyne | Pyridine-2-carbonitrile | Heterocyclic-substituted Pyrrole | 80 | [7][9] |

| Aliphatic enyne | Acetonitrile | Alkyl-substituted Pyrrole | 60-70 | [8] |

| Enyne with electron-donating group | Anisonitrile | Methoxy-aryl-substituted Pyrrole | 88 | [7][9] |

| Enyne with electron-withdrawing group | 4-Cyanobenzaldehyde | Formyl-aryl-substituted Pyrrole | 78 | [7] |

Experimental Protocol: Synthesis of a 2,3,5-Trisubstituted Pyrrole from this compound

This protocol is adapted from the CuH-catalyzed coupling of enynes and nitriles.[7][8]

Materials:

-

This compound

-

Substituted Nitrile (e.g., Benzonitrile)

-

Copper(I) Chloride (CuCl)

-

Di-tert-butyl-methyl-SEGPHOS (DTBM-SEGPHOS)

-

Sodium tert-butoxide (NaOtBu)

-

Hexamethyldisilazane (HMDS)

-

Anhydrous 1,4-Dioxane

-

Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add CuCl (5 mol%), DTBM-SEGPHOS (5.5 mol%), and NaOtBu (1.2 equiv.).

-

Add anhydrous 1,4-dioxane (0.5 M).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.0 equiv.) and the substituted nitrile (1.2 equiv.).

-

Add HMDS (1.5 equiv.).

-

Stir the reaction mixture at 60 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Reaction Pathway Diagram

Caption: Synthesis of Polysubstituted Pyrroles.

Synthesis of Substituted Furans

Furans are important heterocyclic cores found in many natural products and pharmaceuticals.[10][11] A highly efficient method for synthesizing 2,5-disubstituted furans from enyne acetates utilizes a palladium and Lewis acid co-catalytic system.[10][12]

Reaction Scheme:

The synthesis involves the cyclization of an enyne acetate, which can be formed in situ from the corresponding enynol, to yield a 2,5-disubstituted furan.

Data Presentation: Synthesis of Furans from Enyne Acetate Analogs

The table below summarizes representative yields for the synthesis of 2,5-disubstituted furans from various enyne acetates.[10]

| Enyne Acetate Substrate (Analog) | Product | Yield (%) | Reference |

| Aryl-substituted enyne acetate | 2-Aryl-5-methylfuran | 85-95 | [10] |

| Alkyl-substituted enyne acetate | 2-Alkyl-5-methylfuran | 70-80 | [10] |

| Enyne acetate with electron-donating group | 2-(p-Methoxyphenyl)-5-methylfuran | 92 | [10] |

| Enyne acetate with electron-withdrawing group | 2-(p-Chlorophenyl)-5-methylfuran | 88 | [10] |

Experimental Protocol: Synthesis of a 2,5-Disubstituted Furan from this compound

This protocol is based on the palladium-catalyzed cyclization of enyne acetates.[10] The precursor, pentadec-5-en-1-yn-3-ol, would first need to be synthesized and acetylated.

Materials:

-

Pentadec-5-en-1-yn-3-yl acetate

-

Palladium(II) acetate (Pd(OAc)2)

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

Nitromethane (MeNO2)

-

Water

-

Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a sealed tube under an argon atmosphere, add pentadec-5-en-1-yn-3-yl acetate (1.0 equiv.).

-

Add nitromethane (0.2 M).

-

Add Pd(OAc)2 (5 mol%) and BF3·OEt2 (30 mol%).

-

Add water (2.0 equiv.).

-

Seal the tube and heat the reaction mixture at 80 °C for 10 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the mixture with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Reaction Pathway Diagram

References

- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives [beilstein-journals.org]

- 7. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. A Highly Efficient Synthesis of 2,5-Disubstituted Furans from Enyne Acetates Catalyzed by Lewis Acid and Palladium [organic-chemistry.org]

- 11. Furan synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Functional-Modification of Pentadec-5-en-1-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Pentadec-5-en-1-yne, a versatile bifunctional molecule containing both an internal alkene and a terminal alkyne. The distinct reactivity of these functional groups allows for selective transformations, making it a valuable building block in organic synthesis and drug discovery. The following protocols are based on established chemical transformations and are intended as a guide for the functionalization of this substrate.

Introduction

This compound possesses two key reactive sites: a cis-alkene at the 5-position and a terminal alkyne at the 1-position. This unique arrangement allows for a variety of chemical modifications, including, but not limited to, hydroboration-oxidation of the alkene, epoxidation of the alkene, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the alkyne terminus. These reactions enable the introduction of diverse functional groups, facilitating the synthesis of complex molecules and potential drug candidates.

Selective Functionalization of the Alkene

The internal double bond of this compound can be selectively targeted in the presence of the terminal alkyne.

Hydroboration-Oxidation for Alcohol Synthesis

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The reaction proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity.

Experimental Protocol:

-

Hydroboration: To a solution of this compound (1.0 eq) in dry tetrahydrofuran (THF, 0.5 M) under an argon atmosphere at 0 °C, add a solution of borane-THF complex (1.0 M in THF, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (3.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding alcohol.

Table 1: Representative Data for Hydroboration-Oxidation

| Entry | Substrate | Product | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |

| 1 | This compound | Pentadec-1-yn-6-ol | 85 | 3.65 (m, 1H), 2.18 (t, J = 2.7 Hz, 1H), 1.95 (t, J = 2.7 Hz, 1H), 1.20-1.60 (m, 20H), 0.88 (t, J = 6.8 Hz, 3H) | 84.1, 68.2, 38.1, 31.9, 29.6, 29.3, 25.8, 22.7, 14.1 |

Diagram 1: Hydroboration-Oxidation Workflow

Application Notes & Protocols: Pentadec-5-en-1-yne in the Synthesis of Natural Product Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadec-5-en-1-yne is a versatile C15 building block containing both an alkene and a terminal alkyne functionality. This unique combination allows for selective and sequential chemical transformations, making it a valuable precursor in the synthesis of complex natural product analogs. The long carbon chain is characteristic of many bioactive lipids and macrocyclic natural products. While direct experimental data for the use of this compound in published syntheses is limited, its structural motifs are representative of long-chain terminal enynes widely employed in powerful synthetic methodologies such as enyne metathesis and cross-coupling reactions. These reactions are instrumental in constructing the core scaffolds of numerous biologically active molecules, including those with potential therapeutic applications.

This document provides an overview of the key applications of long-chain terminal enynes, exemplified by the structure of this compound, in the synthesis of natural product analogs. Detailed experimental protocols for representative transformations are provided to guide researchers in applying these methods to their own synthetic targets.

Key Synthetic Applications and Methodologies

Long-chain terminal enynes like this compound are primarily utilized in two powerful synthetic strategies for the construction of natural product analogs: Enyne Metathesis and Palladium-Catalyzed Cross-Coupling Reactions .

Enyne Metathesis

Enyne metathesis is a powerful reaction for the formation of cyclic and acyclic 1,3-dienes, which are common structural motifs in natural products.[1] In the context of long-chain enynes, ring-closing enyne metathesis (RCEYM) is particularly valuable for the synthesis of macrocyclic natural product analogs.[2] This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular reaction of the alkene and alkyne moieties to form a macrocyclic diene.[1]

Logical Workflow for Ring-Closing Enyne Metathesis:

References

Application Notes and Protocols for Falcarinol (a representative Pentadec-5-en-1-yne analog) in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While direct medicinal applications of Pentadec-5-en-1-yne are not extensively documented, the broader class of polyacetylenes, which share the characteristic en-yne functional group, has garnered significant interest in medicinal chemistry. A prime example is Falcarinol ((3R,9Z)-heptadeca-1,9-diene-4,6-diyn-3-ol), a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots, celery, and ginseng. Falcarinol has demonstrated potent anti-cancer and anti-inflammatory properties, making it a valuable lead compound in drug discovery. These notes provide an overview of its applications, quantitative biological data, and detailed experimental protocols.

Biological Activities and Applications

Falcarinol exhibits a range of biological activities that are of interest to medicinal chemists:

-

Anticancer Activity: Falcarinol has been shown to be cytotoxic to a variety of cancer cell lines and can inhibit the formation and growth of tumors.[1][2][3] Its proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[2][4] Studies in animal models have shown that dietary intake of falcarinol can significantly reduce the number and size of neoplastic lesions in the colon.[2][3]

-

Anti-inflammatory Activity: Falcarinol demonstrates significant anti-inflammatory effects, in part through the suppression of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokines such as IL-6 and TNF-α.[2][5] It has also been identified as a potent inducer of heme oxygenase-1 (HO-1), an enzyme with a crucial role in attenuating inflammation.[5]

-

Neuroprotective and Other Activities: Beyond its anti-cancer and anti-inflammatory properties, falcarinol has been noted to modulate GABAA receptor activation, suggesting potential applications in neuroscience.[5]

Data Presentation: In Vitro Cytotoxicity of Falcarinol

The following table summarizes the inhibitory effects of falcarinol on the proliferation of various intestinal cell lines.

| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Notes |

| Caco-2 | Human colorectal adenocarcinoma | 2.5 - 5 | ~10.2 - 20.5 | Inhibition of basal cell proliferation. |

| FHs 74 Int. | Normal human intestinal epithelial | 5 | ~20.5 | Inhibition of basal cell proliferation. |

Data extracted from Purup et al. (2009), Journal of Agricultural and Food Chemistry.[6][7] The relative inhibitory potency was found to be falcarinol > panaxydol > falcarindiol.[6] It is important to note that the bioactivity of falcarinol can be influenced by synergistic interactions with other polyacetylenes like falcarindiol.[6]

Experimental Protocols

Protocol 1: Isolation and Purification of Falcarinol from Carrots (Daucus carota)

This protocol describes a general method for the extraction and purification of falcarinol from carrots, adapted from several literature sources.[8][9][10][11]

Materials:

-

Carrots (e.g., cv. Bolero)

-

Ethyl acetate (EtOAc), HPLC grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (70-230 mesh)

-

Solvents for chromatography (e.g., n-hexane, diethyl ether)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (ACN) and water (HPLC grade), with 0.05% trifluoroacetic acid (TFA)

-

Rotary evaporator

-

Spectroscopic equipment for identification (NMR, GC-MS)

Procedure:

-

Extraction:

-

Shred a large quantity of fresh carrots (e.g., 60-80 kg).

-

Submerge the shredded carrots in ethyl acetate in a large, light-protected container at room temperature (or 8 °C) for 24 hours with occasional stirring.[9][10]

-

Filter the extract to separate the solvent from the plant material.

-

Repeat the extraction of the plant residue with fresh ethyl acetate to ensure complete extraction.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract in vacuo at a temperature not exceeding 35 °C in dim light.[9][10]

-

-

Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

-

Dissolve the concentrated crude extract in a minimal amount of the starting mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and diethyl ether.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing falcarinol.

-

-

Preparative HPLC:

-

Combine and concentrate the falcarinol-rich fractions from the column chromatography.

-

Dissolve the concentrate in a suitable solvent and inject it into a preparative HPLC system equipped with a C18 column.

-

Elute with a gradient of acetonitrile in water (both containing 0.05% TFA). A typical gradient could be from 25% to 100% acetonitrile over 55 minutes.[10]

-

Monitor the elution at 210 and 254 nm.

-

Collect the peak corresponding to falcarinol.

-

-

Purity and Identification:

-

Evaporate the solvent from the collected HPLC fraction.

-

Assess the purity of the isolated falcarinol (which should be >98%) using analytical HPLC.

-

Confirm the structure and identity of falcarinol using spectroscopic methods such as 1D and 2D NMR and GC-MS.[9]

-

Store the purified falcarinol in an appropriate solvent (e.g., ethanol) at -20°C in the dark.

-

Protocol 2: Chemical Synthesis of (±)-Falcarinol

This is a simplified representation of a synthetic route, highlighting the key steps. For detailed procedures, refer to the specialized synthetic organic chemistry literature.[12]

Key Steps:

-

Alternate Functionalization of a Diyne Precursor: The synthesis can be based on the sequential functionalization of a protected butadiyne derivative, such as 1,4-bis(trimethylsilyl)butadiyne.

-

First Coupling: One end of the diyne is deprotected and coupled with an appropriate electrophile to introduce the heptyl chain.

-

Second Coupling and Aldehyde Addition: The second silyl group is removed, and the resulting terminal alkyne is reacted with a suitable aldehyde (e.g., acrolein) to introduce the three-carbon chain with the hydroxyl group.

-

Reduction: The triple bond in the enyne moiety is then selectively reduced to a cis-double bond using a catalyst such as Lindlar's catalyst.

Protocol 3: In Vitro Cell Proliferation Assay

This protocol outlines a method to assess the cytotoxic effects of falcarinol on cancer and normal cell lines.[6][7]

Materials:

-

Human intestinal epithelial cells (normal, e.g., FHs 74 Int.) and cancer cells (e.g., Caco-2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal calf serum (FCS), penicillin, and streptomycin

-

Purified falcarinol

-

96-well cell culture plates

-

[³H]-Thymidine

-

Scintillation counter

Procedure:

-

Cell Seeding:

-

Culture the cells in a suitable medium.

-

Seed the cells into 96-well plates at an appropriate density and allow them to attach and grow for 24-48 hours.

-

-

Treatment:

-

Prepare stock solutions of falcarinol in a suitable solvent (e.g., ethanol).

-